molecular formula C13H19NO4S B13741804 tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate CAS No. 30057-60-4

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B13741804
CAS No.: 30057-60-4
M. Wt: 285.36 g/mol
InChI Key: HDCWVFLKCMQFGJ-UHFFFAOYSA-N
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Description

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethanesulfonyl group, and a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethanesulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

    tert-Butyl [4-(ethynylphenyl)carbamate]: Similar in structure but contains an ethynyl group instead of an ethanesulfonyl group.

    tert-Butyl [4-(hydroxymethyl)phenyl]carbamate: Contains a hydroxymethyl group instead of an ethanesulfonyl group.

Uniqueness: tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

30057-60-4

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

tert-butyl N-(4-ethylsulfonylphenyl)carbamate

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-10(7-9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

HDCWVFLKCMQFGJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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